![molecular formula C7H9ClN4 B15222800 Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride](/img/structure/B15222800.png)
Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a fused pyrazolo-pyrazine ring system, which is known for its stability and reactivity, making it a valuable scaffold for the development of new chemical entities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazole derivatives with suitable amines in the presence of catalysts such as cesium carbonate (Cs₂CO₃) in solvents like dimethyl sulfoxide (DMSO) . The reaction conditions often require moderate temperatures and extended reaction times to ensure complete cyclization and high yields.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic medium, H₂O₂ in basic medium.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyrazin-3-ylmethanone, while reduction could produce pyrazolo[1,5-a]pyrazin-3-ylmethanol. Substitution reactions typically result in the formation of various substituted pyrazolo[1,5-a]pyrazine derivatives.
科学的研究の応用
Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is investigated for its potential as a bioactive molecule with applications in drug discovery and development. It has shown promise in the inhibition of specific enzymes and receptors.
作用機序
The mechanism of action of pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting the activity of enzymes or blocking receptor-ligand interactions. This inhibition can disrupt cellular processes, leading to effects such as cell cycle arrest and apoptosis in cancer cells . The exact pathways involved depend on the specific biological context and the molecular targets of the compound.
類似化合物との比較
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Known for its applications in medicinal chemistry, particularly as enzyme inhibitors and anticancer agents.
Pyrazolo[3,4-d]pyrimidine: Exhibits significant inhibitory activity against cyclin-dependent kinases (CDKs), making it a potential anticancer agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with notable CDK inhibitory activity and potential therapeutic applications.
Uniqueness
Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride stands out due to its unique structural features and versatile reactivity Its fused pyrazolo-pyrazine ring system provides a stable and reactive scaffold for the development of new chemical entities
特性
分子式 |
C7H9ClN4 |
|---|---|
分子量 |
184.62 g/mol |
IUPAC名 |
pyrazolo[1,5-a]pyrazin-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H8N4.ClH/c8-3-6-4-10-11-2-1-9-5-7(6)11;/h1-2,4-5H,3,8H2;1H |
InChIキー |
DUBGNISYHKIZNA-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=C(C=N2)CN)C=N1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



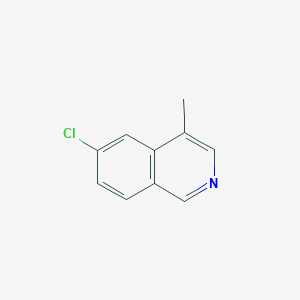
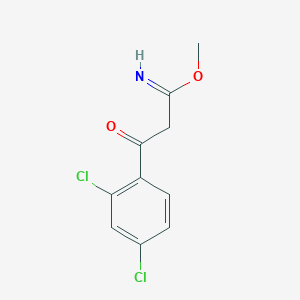
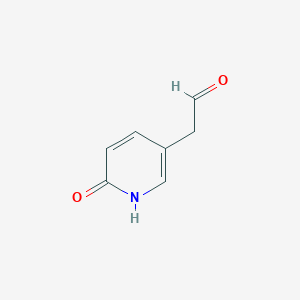
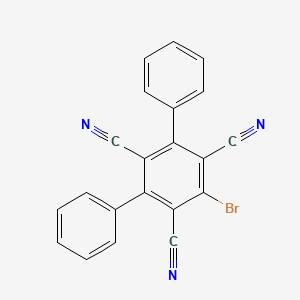
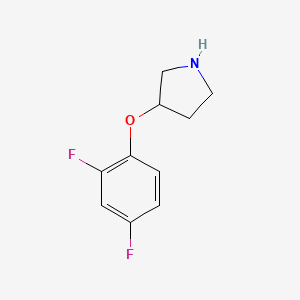
![11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B15222767.png)
![N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B15222772.png)

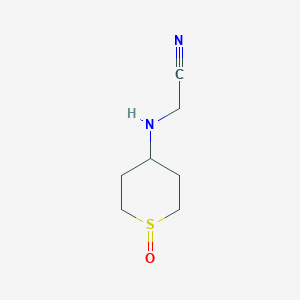
![(S)-6H-Spiro[[1,3]dioxolo[4,5-f]benzofuran-7,3'-indolin]-2'-one](/img/structure/B15222795.png)
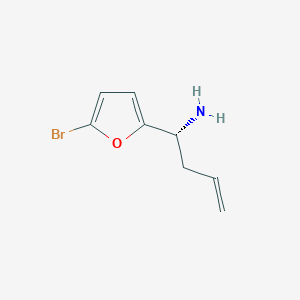
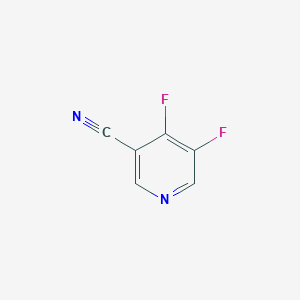
![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15222822.png)
